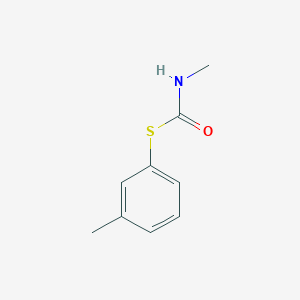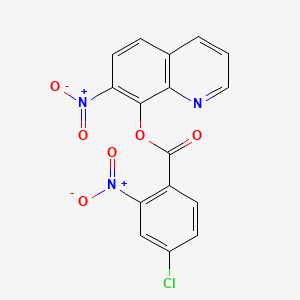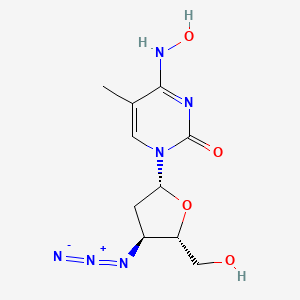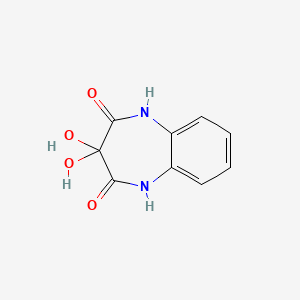![molecular formula C12H12Cl2F3NO B12798645 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde CAS No. 1800-68-6](/img/structure/B12798645.png)
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C11H13Cl2NO It is known for its unique structure, which includes both chloroethyl and trifluoromethyl groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 4-amino-2-(trifluoromethyl)benzaldehyde with 2-chloroethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group is alkylated by the chloroethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzoic acid.
Reduction: 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain alkylating agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 4-[Bis(2-chloroethyl)amino]-2-tolualdehyde
- 4-[Bis(2-chloroethyl)amino]-2-fluorobenzaldehyde
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Propiedades
Número CAS |
1800-68-6 |
|---|---|
Fórmula molecular |
C12H12Cl2F3NO |
Peso molecular |
314.13 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H12Cl2F3NO/c13-3-5-18(6-4-14)10-2-1-9(8-19)11(7-10)12(15,16)17/h1-2,7-8H,3-6H2 |
Clave InChI |
KQZSBGJHPPTJDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N(CCCl)CCCl)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



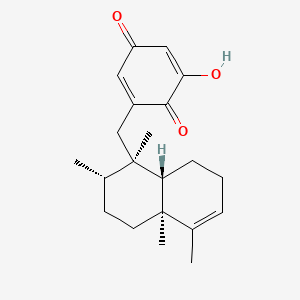

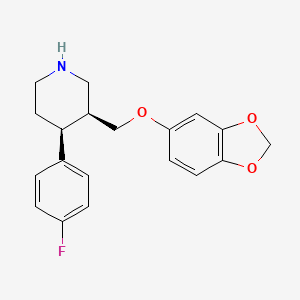


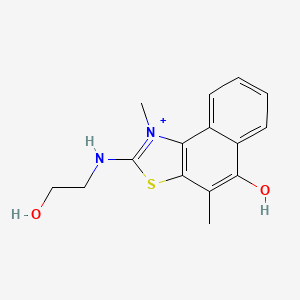
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
